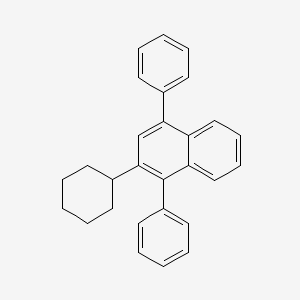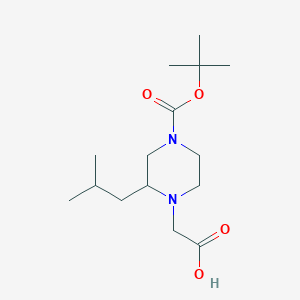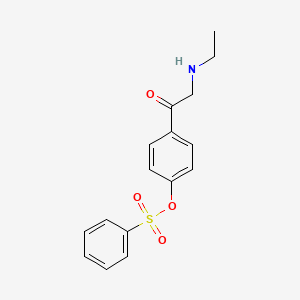
2-Cyclohexyl-1,4-diphenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1,4-diphenylnaphthalene is an organic compound with the molecular formula C28H28 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a cyclohexyl group and two phenyl groups attached to the naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1,4-diphenylnaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, cyclohexane, and benzene derivatives.
Reaction Conditions: The process often involves Friedel-Crafts alkylation, where naphthalene undergoes alkylation with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-1,4-diphenylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings or the naphthalene core are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated aromatic rings.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1,4-diphenylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-1,4-diphenylnaphthalene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexyl-4,6-dinitrophenol: A compound with a cyclohexyl group and nitro groups attached to a phenol ring.
Cyclohexylbenzene: A simpler compound with a cyclohexyl group attached to a benzene ring.
1,4-Diphenylnaphthalene: A compound with two phenyl groups attached to a naphthalene core, but without the cyclohexyl group.
Uniqueness
2-Cyclohexyl-1,4-diphenylnaphthalene is unique due to the presence of both cyclohexyl and phenyl groups attached to the naphthalene core. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
919341-89-2 |
|---|---|
Fórmula molecular |
C28H26 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-cyclohexyl-1,4-diphenylnaphthalene |
InChI |
InChI=1S/C28H26/c1-4-12-21(13-5-1)26-20-27(22-14-6-2-7-15-22)28(23-16-8-3-9-17-23)25-19-11-10-18-24(25)26/h1,3-5,8-13,16-20,22H,2,6-7,14-15H2 |
Clave InChI |
ARWFILMVIPOYKC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)

![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)





![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)

![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)


